molecular formula C25H20N4O B1679693 Mardepodect CAS No. 898562-94-2

Mardepodect

Cat. No.: B1679693
CAS No.: 898562-94-2
M. Wt: 392.5 g/mol
InChI Key: AZEXWHKOMMASPA-UHFFFAOYSA-N
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Description

Mardepodect, also known by its developmental code name PF-2545920, is a drug developed by Pfizer for the treatment of schizophrenia. It acts as a phosphodiesterase inhibitor selective for the PDE 10A subtype. The PDE 10A enzyme is primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. This enzyme is crucial in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are known targets of conventional antipsychotic drugs .

Mechanism of Action

Target of Action

Mardepodect, also known as PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle . It plays a crucial role in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are known targets of conventional antipsychotic drugs .

Mode of Action

this compound acts by inhibiting the PDE10A enzyme . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are important secondary messengers in cellular signaling pathways . The increase in these cyclic nucleotides can modulate the activity of dopamine-sensitive medium spiny neurons .

Biochemical Pathways

The inhibition of PDE10A by this compound affects the cAMP and cGMP signaling pathways . These pathways play key roles in various cellular processes, including cell growth, differentiation, and apoptosis. By modulating these pathways, this compound can influence the activity of dopamine-sensitive neurons and potentially exert antipsychotic effects .

Pharmacokinetics

It is known that this compound is orally active and can cross the blood-brain barrier , which is crucial for its activity in the brain.

Result of Action

The primary result of this compound’s action is the modulation of dopamine-sensitive medium spiny neurons in the striatum . This modulation can potentially lead to antipsychotic effects.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier allows it to act directly in the brain environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mardepodect involves the formation of a quinoline derivative. The key steps include the reaction of 2-chloroquinoline with 4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenol under basic conditions to form the desired product. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent ratios, and reaction times. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: Mardepodect undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mardepodect has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

Uniqueness: Mardepodect is unique due to its high selectivity for the PDE 10A subtype, which is primarily expressed in the brain. This selectivity allows for targeted modulation of neuronal signaling pathways with potentially fewer side effects compared to less selective inhibitors. Additionally, this compound’s ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Properties

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025873
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898562-94-2
Record name 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898562-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mardepodect [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mardepodect
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARDEPODECT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[-4-(4-Pyridin-4-yl-2H-pyrazol-3-yl)-phenoxymethyl}-quinoline (1.72 g) in ethanol (20 ml) was added methyl hydrazine (3.5 ml, 1.5 eq.) and concentrated sulfuric acid (0.1 ml). The reaction mixture was stirred 1 h at ambient temperature and solvent evaporated. The reaction mixture was partitioned between methylene chloride and saturated sodium bicarbonate. The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Preparative HPLC chromatography provided the title compound (major isomer) as a clear oil (0.97 g, 56%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=5.0 Hz, 2 H), 8.17 (d, J=8.7 Hz, 1 H), 8.05 (d, J=8.3 Hz, 1H), 7.81 (d, J=7.9 Hz, 1 H), 7.70 (m, 1 H), 7.66 (d, J=8.7 Hz, 1H), 7.54 (s, 1H), 7.53 (m, 1H), 7.37 (d, J=8.7 Hz, 2H) 7.15 (d, J=5.0, 2H), 7.00 (d, J=8.7 Hz, 2H), 5.38 (s, 2H), 3.93 (s, 3H); MS: (M+H m/z=393.3).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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